molecular formula C12H16O4 B13893188 Ethyl 2-(methoxymethoxy)-6-methylbenzoate CAS No. 394223-70-2

Ethyl 2-(methoxymethoxy)-6-methylbenzoate

Cat. No.: B13893188
CAS No.: 394223-70-2
M. Wt: 224.25 g/mol
InChI Key: LEDJZPFPONMQTA-UHFFFAOYSA-N
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Description

Ethyl 2-(methoxymethoxy)-6-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzene ring, which is further substituted with a methoxymethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(methoxymethoxy)-6-methylbenzoate typically involves the esterification of 2-(methoxymethoxy)-6-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

    Starting Material: 2-(methoxymethoxy)-6-methylbenzoic acid

    Reagent: Ethanol

    Catalyst: Sulfuric acid or hydrochloric acid

    Conditions: Reflux for several hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methoxymethoxy)-6-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxymethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-(formyloxymethoxy)-6-methylbenzoic acid.

    Reduction: Formation of 2-(methoxymethoxy)-6-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(methoxymethoxy)-6-methylbenzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(methoxymethoxy)-6-methylbenzoate involves its interaction with specific molecular targets and pathways. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve the modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 2-(methoxymethoxy)-6-methylbenzoate can be compared with other similar compounds, such as:

    Ethyl 2-methoxybenzoate: Lacks the methoxymethoxy group, resulting in different chemical reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in physical properties and reactivity.

    Ethyl 2-(ethoxymethoxy)-6-methylbenzoate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

394223-70-2

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 2-(methoxymethoxy)-6-methylbenzoate

InChI

InChI=1S/C12H16O4/c1-4-15-12(13)11-9(2)6-5-7-10(11)16-8-14-3/h5-7H,4,8H2,1-3H3

InChI Key

LEDJZPFPONMQTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OCOC)C

Origin of Product

United States

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